molecular formula C15H17BrN2 B11571073 N1-(3-Bromobenzyl)-N4,N4-dimethylbenzene-1,4-diamine

N1-(3-Bromobenzyl)-N4,N4-dimethylbenzene-1,4-diamine

Cat. No.: B11571073
M. Wt: 305.21 g/mol
InChI Key: FMMUOEDYDHBYDL-UHFFFAOYSA-N
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Description

N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is an organic compound known for its applications in various scientific fields. It is characterized by the presence of a bromophenyl group attached to a benzene diamine structure, making it a versatile molecule in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves the reaction of 3-bromobenzyl chloride with N,N-dimethyl-1,4-phenylenediamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene diamine derivatives.

Scientific Research Applications

N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, leading to changes in cellular pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is unique due to its specific combination of a bromophenyl group with a benzene diamine structure, allowing it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C15H17BrN2

Molecular Weight

305.21 g/mol

IUPAC Name

1-N-[(3-bromophenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C15H17BrN2/c1-18(2)15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,11H2,1-2H3

InChI Key

FMMUOEDYDHBYDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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